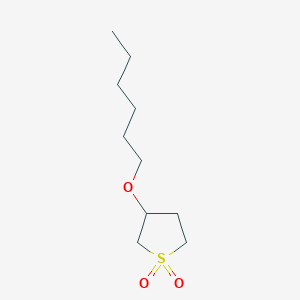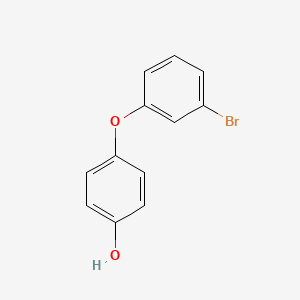
Propanamide, 3-amino-N-2-pyrimidinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-amino-N-2-pyrimidinyl-: is a chemical compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol It contains a propanamide backbone with an amino group at the 3-position and a pyrimidinyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanamide, 3-amino-N-2-pyrimidinyl- can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines .
Industrial Production Methods: Industrial production methods for propanamide, 3-amino-N-2-pyrimidinyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions: Propanamide, 3-amino-N-2-pyrimidinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrimidinyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted amides and pyrimidines.
Aplicaciones Científicas De Investigación
Chemistry: Propanamide, 3-amino-N-2-pyrimidinyl- is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, propanamide, 3-amino-N-2-pyrimidinyl- is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of propanamide, 3-amino-N-2-pyrimidinyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Propanamide, N-(2-aminoethyl)-3-(2-aminoethyl)amino-
- Propanamide, 3-amino-N-2-pyridinyl-
- Propanamide, 3-amino-N-2-thiazolyl-
Comparison: Propanamide, 3-amino-N-2-pyrimidinyl- is unique due to its specific substitution pattern and the presence of both amino and pyrimidinyl groups. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the pyrimidinyl group may confer additional binding affinity to certain biological targets, making it more suitable for specific applications.
Propiedades
Número CAS |
90303-24-5 |
|---|---|
Fórmula molecular |
C7H10N4O |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
3-amino-N-pyrimidin-2-ylpropanamide |
InChI |
InChI=1S/C7H10N4O/c8-3-2-6(12)11-7-9-4-1-5-10-7/h1,4-5H,2-3,8H2,(H,9,10,11,12) |
Clave InChI |
GMIUREFBOUDZBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N=C1)NC(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-benzyl-4,6-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12124974.png)
![N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}-2-phenylacetamide](/img/structure/B12124976.png)




![2-amino-1-(1,3-benzodioxol-5-yl)-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125002.png)
![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)

methanone](/img/structure/B12125015.png)

